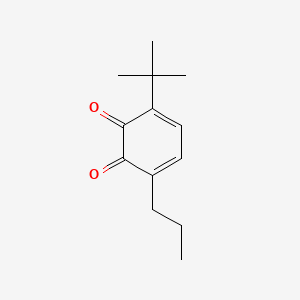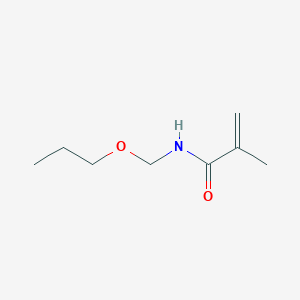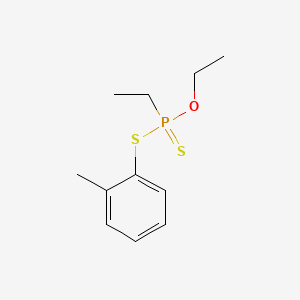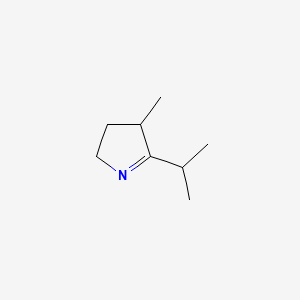
2-Butanone,3-chloro-4-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butanone,3-chloro-4-nitro- is an organic compound with the molecular formula C4H6ClNO3 It is a derivative of butanone, where the hydrogen atoms at the 3rd and 4th positions are replaced by a chlorine and a nitro group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone,3-chloro-4-nitro- typically involves the nitration of 3-chloro-2-butanone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of 2-Butanone,3-chloro-4-nitro- can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and concentration of reactants, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Butanone,3-chloro-4-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be reduced to 3-chloro-4-aminobutanone.
Substitution: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form 3-hydroxy-4-nitrobutanone.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Aqueous sodium hydroxide or potassium hydroxide.
Major Products
Oxidation: 3-Chloro-4-aminobutanone.
Reduction: 3-Chloro-4-aminobutanone.
Substitution: 3-Hydroxy-4-nitrobutanone.
Scientific Research Applications
2-Butanone,3-chloro-4-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition studies.
Medicine: Investigated for its potential use in the development of pharmaceuticals, especially as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-Butanone,3-chloro-4-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the chlorine atom can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-butanone: Lacks the nitro group, making it less reactive in redox reactions.
4-Nitro-2-butanone: Lacks the chlorine atom, affecting its nucleophilic substitution reactions.
2-Chloro-3-nitrobutane: Different positioning of functional groups, leading to different reactivity and applications.
Uniqueness
2-Butanone,3-chloro-4-nitro- is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C4H6ClNO3 |
|---|---|
Molecular Weight |
151.55 g/mol |
IUPAC Name |
3-chloro-4-nitrobutan-2-one |
InChI |
InChI=1S/C4H6ClNO3/c1-3(7)4(5)2-6(8)9/h4H,2H2,1H3 |
InChI Key |
RSJQUDPJAUAVTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S,5R,6R)-6-[[2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13834858.png)
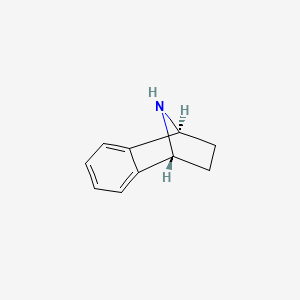
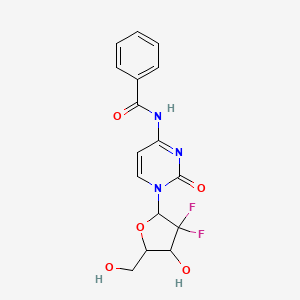
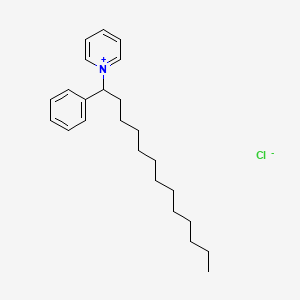

![(2S,3R,4R)-4-[(2S,7S,8R,9S)-7-Hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoic acid](/img/structure/B13834878.png)
![5H-Indeno[5,6-d]oxazole](/img/structure/B13834883.png)

